N2-cyclopentyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H14N6O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of a cyclopentyl group. One common method involves the reaction of 2,4-diaminopyrimidine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The nitration step can be achieved using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and alkylation reactions. These processes are typically carried out in batch reactors with careful control of temperature and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-cyclopentyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino groups at the 2 and 4 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N2-cyclopentyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiproliferative effects on cancer cells.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine involves its interaction with cellular targets. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M stage. This effect is likely due to its ability to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: A potent inhibitor of CDK2 and CDK9.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity.
Uniqueness
N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group and nitro substitution make it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-N-cyclopentyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c10-8-7(14(15)16)5-11-9(13-8)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUOSCLHYKSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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